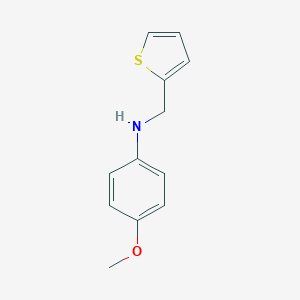

4-methoxy-N-(thiophen-2-ylmethyl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-N-(thiophen-2-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NOS/c1-14-11-6-4-10(5-7-11)13-9-12-3-2-8-15-12/h2-8,13H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIWFLDMRZSFKKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NCC2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30357094 | |

| Record name | 4-Methoxy-N-[(thiophen-2-yl)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3139-29-5 | |

| Record name | 4-Methoxy-N-[(thiophen-2-yl)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30357094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-methoxy-N-(thiophen-2-ylmethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-methoxy-N-(thiophen-2-ylmethyl)aniline, a valuable secondary amine intermediate in medicinal chemistry and materials science. The primary synthetic route detailed is a two-step reductive amination, which is a reliable and widely used method for the formation of C-N bonds.

Synthetic Pathway Overview

The synthesis of this compound is most commonly achieved via a reductive amination reaction between 4-methoxyaniline and thiophene-2-carboxaldehyde. This process can be performed as a two-step sequence, involving the initial formation and isolation of an intermediate imine (Schiff base), followed by its reduction. Alternatively, a one-pot "direct" reductive amination can be employed where the imine is formed and reduced in situ.

The two-step approach is detailed below, as it often allows for easier purification and characterization of the intermediate, leading to a purer final product.

Step 1: Imine Formation 4-methoxyaniline reacts with thiophene-2-carboxaldehyde in a suitable solvent, typically an alcohol such as ethanol or methanol, to form the N-(thiophen-2-ylmethylidene)-4-methoxyaniline Schiff base. This reaction is generally acid-catalyzed and proceeds via a condensation mechanism with the elimination of water.

Step 2: Reduction of the Imine The C=N double bond of the intermediate Schiff base is then selectively reduced to a C-N single bond to yield the target secondary amine. Sodium borohydride (NaBH₄) is a common, mild, and effective reducing agent for this transformation.

Quantitative Data Summary

The following table summarizes the typical quantitative data for the two-step synthesis of this compound. These values are representative and may be optimized for specific laboratory conditions.

| Parameter | Step 1: Imine Formation | Step 2: Imine Reduction |

| Reactants | 4-methoxyaniline, thiophene-2-carboxaldehyde | N-(thiophen-2-ylmethylidene)-4-methoxyaniline, Sodium Borohydride |

| Solvent | Ethanol or Methanol | Methanol |

| Temperature | Reflux (65-78 °C) | 0 °C to Room Temperature |

| Reaction Time | 1-4 hours | 2-6 hours |

| Molar Ratio (Reactant:Reagent) | 1:1 (amine:aldehyde) | 1:1.5 (imine:NaBH₄) |

| Typical Yield | >90% (for the imine) | 85-95% (for the final product) |

| Overall Yield | - | 75-90% |

Experimental Protocols

Step 1: Synthesis of N-(thiophen-2-ylmethylidene)-4-methoxyaniline (Schiff Base Intermediate)

Materials:

-

4-methoxyaniline

-

Thiophene-2-carboxaldehyde

-

Absolute Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-methoxyaniline (1.0 eq.) in absolute ethanol.

-

To this solution, add thiophene-2-carboxaldehyde (1.0 eq.).

-

The reaction mixture is then heated to reflux with continuous stirring.

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete (typically 1-4 hours), the mixture is cooled to room temperature.

-

The precipitated solid (the Schiff base) is collected by filtration, washed with cold ethanol, and dried under vacuum.

Step 2: Synthesis of this compound

Materials:

-

N-(thiophen-2-ylmethylidene)-4-methoxyaniline (from Step 1)

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve the N-(thiophen-2-ylmethylidene)-4-methoxyaniline (1.0 eq.) in methanol.

-

Cool the flask in an ice bath to 0 °C.

-

Slowly and portion-wise, add sodium borohydride (1.5 eq.) to the stirred solution. Caution: Hydrogen gas is evolved; ensure adequate ventilation.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.

-

Monitor the reaction by TLC until the starting imine is consumed (typically 2-6 hours).

-

Upon completion, carefully quench the reaction by the slow addition of water.

-

The product is typically extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the two-step synthesis process.

An In-depth Technical Guide to 4-methoxy-N-(thiophen-2-ylmethyl)aniline (CAS: 3139-29-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-methoxy-N-(thiophen-2-ylmethyl)aniline is an organic compound characterized by the presence of a methoxy-substituted aniline ring linked to a thiophene-2-ylmethyl group.[1] This molecule belongs to the class of secondary amines and incorporates structural motifs found in various biologically active compounds. The thiophene ring is a common heterocycle in medicinal chemistry, known to be a bioisostere of the phenyl ring and is present in numerous approved drugs. Similarly, the substituted aniline scaffold is a key component of many pharmacologically active agents. This guide provides a comprehensive overview of the available technical data for this compound, including its physicochemical properties, spectral data, a detailed representative synthesis protocol, and a discussion of its potential, though currently unpublished, role in drug discovery workflows.

Physicochemical and Spectral Data

The following tables summarize the key quantitative data for this compound.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source |

| CAS Number | 3139-29-5 | [2][3] |

| Molecular Formula | C₁₂H₁₃NOS | [3] |

| Molecular Weight | 219.3 g/mol | [3] |

| Melting Point | 66 °C | [3][4] |

| Physical Form | Yellow solid / powder | [4][5] |

| SMILES | COc1ccc(cc1)NCc1cccs1 | [1] |

| InChI Key | LIWFLDMRZSFKKG-UHFFFAOYSA-N | [4] |

Table 2: Spectroscopic Data

| Spectrum Type | Data | Source |

| ¹H NMR (500 MHz, CDCl₃) | δ 7.24 (d, J = 5.0 Hz, 1H), 7.03 (d, J = 3.2 Hz, 1H), 7.00 (dd, J = 4.8, 3.7 Hz, 1H), 6.83 (d, J = 8.8 Hz, 2H), 6.68 (d, J = 8.8 Hz, 2H), 4.50 (s, 2H), 3.78 (s, 3H) | [5] |

| ¹³C NMR (126 MHz, CDCl₃) | δ 152.6, 143.3, 141.8, 126.8, 124.9, 124.5, 114.9, 114.6, 55.8, 44.5 | [5] |

Table 3: Safety Information

| GHS Hazard Statements | GHS Precautionary Statements |

| H315, H319, H335 | P280, P305+P351+P338, P332+P313 |

Disclaimer: This safety information is based on available data for similar compounds and may not be exhaustive. A full risk assessment should be conducted before handling.

Experimental Protocols

While a specific detailed protocol for the synthesis of this compound is not extensively published, a standard and effective method is reductive amination. The following protocol is a representative procedure based on established chemical literature for analogous compounds.

Synthesis via Reductive Amination

This two-step, one-pot synthesis involves the formation of a Schiff base intermediate from 4-methoxyaniline and thiophene-2-carboxaldehyde, followed by its in-situ reduction to the target secondary amine.

Materials:

-

4-methoxyaniline (p-anisidine)

-

Thiophene-2-carboxaldehyde

-

Methanol (MeOH), anhydrous

-

Sodium borohydride (NaBH₄)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxyaniline (1.0 eq) in anhydrous methanol.

-

Aldehyde Addition: To this solution, add thiophene-2-carboxaldehyde (1.0 eq).

-

Schiff Base Formation: Stir the reaction mixture at room temperature or gently heat to reflux (e.g., 60-80°C) for 2-4 hours to facilitate the formation of the imine (Schiff base) intermediate. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Reduction: After cooling the reaction mixture to 0-5°C in an ice bath, slowly add sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise. Caution: Hydrogen gas evolution may occur.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 2-12 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.

-

Workup:

-

Quench the reaction by the slow addition of water or saturated NaHCO₃ solution.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane (3x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Potential Applications in Drug Discovery

While the specific biological activity of this compound is not yet detailed in publicly available literature, its structural components are prevalent in compounds with a wide range of pharmacological activities. Thiophene-containing molecules and substituted anilines have been investigated for their potential as antimicrobial, anti-inflammatory, and anticancer agents.

Given the structural alerts, a logical first step in a drug discovery program would be to screen this compound against various cancer cell lines. The following workflow illustrates a general experimental approach for such a preliminary investigation.

Caption: General workflow for the initial screening of a novel chemical entity.

The diagram above outlines a typical workflow for evaluating a new compound like this compound for potential anticancer activity. After synthesis and purification, the compound would be tested against a panel of cancer cell lines to determine its effect on cell viability and to calculate its half-maximal inhibitory concentration (IC₅₀). If significant activity is observed, further studies would be initiated to elucidate its mechanism of action, such as investigating its ability to induce apoptosis or cause cell cycle arrest, and to identify its molecular target(s).

Conclusion

This compound is a readily synthesizable compound with physicochemical and spectral properties that are now partially characterized. While its specific biological functions remain to be elucidated, its structural similarity to other pharmacologically active molecules suggests it may be a valuable scaffold for further investigation in drug discovery, particularly in oncology. The provided synthetic protocol and proposed screening workflow offer a solid foundation for researchers interested in exploring the therapeutic potential of this and related chemical entities.

References

Spectroscopic Properties of 4-methoxy-N-(thiophen-2-ylmethyl)aniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of the compound 4-methoxy-N-(thiophen-2-ylmethyl)aniline. Due to its potential applications in medicinal chemistry and materials science, a thorough understanding of its structural and electronic characteristics is crucial. This document compiles and presents nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS) data. Detailed experimental protocols for its synthesis and spectroscopic characterization are also provided to aid in its preparation and analysis.

Introduction

This compound is a secondary amine containing a methoxy-substituted aniline ring and a thiophene-2-ylmethyl group. The presence of these distinct aromatic moieties, along with the secondary amine linkage, imparts specific spectroscopic signatures that are valuable for its identification and characterization. This guide serves as a central repository of this information for researchers working with this and structurally related compounds.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure of the compound. The data presented in Tables 1 and 2 are based on experimental results obtained in deuterochloroform (CDCl₃).

Table 1. ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.24 | d | 5.0 | 1H | Thiophene H5 |

| 7.03 | d | 3.2 | 1H | Thiophene H3 |

| 7.00 | dd | 4.8, 3.7 | 1H | Thiophene H4 |

| 6.83 | d | 8.8 | 2H | Aniline H2, H6 |

| 6.68 | d | 8.8 | 2H | Aniline H3, H5 |

| 4.50 | s | - | 2H | CH₂ |

| 3.78 | s | - | 3H | OCH₃ |

Table 2. ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 152.6 | C4 (Aniline) |

| 143.3 | C1 (Aniline) |

| 141.8 | C2 (Thiophene) |

| 126.8 | C5 (Thiophene) |

| 124.9 | C3 (Thiophene) |

| 124.5 | C4 (Thiophene) |

| 114.9 | C3, C5 (Aniline) |

| 114.6 | C2, C6 (Aniline) |

| 55.8 | OCH₃ |

| 44.5 | CH₂ |

Infrared (IR) Spectroscopy

The expected characteristic IR absorption bands for this compound are listed in Table 3. These are predicted based on the functional groups present in the molecule.

Table 3. Predicted FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350-3450 | Medium | N-H stretch (secondary amine) |

| 3000-3100 | Medium-Weak | C-H stretch (aromatic) |

| 2850-2960 | Medium | C-H stretch (aliphatic CH₂ and CH₃) |

| 1580-1610 | Medium-Strong | C=C stretch (aromatic rings) |

| 1490-1520 | Strong | C=C stretch (aromatic rings) |

| 1230-1270 | Strong | C-O stretch (aryl ether, asymmetric) |

| 1020-1050 | Medium | C-O stretch (aryl ether, symmetric) |

| 1100-1150 | Medium | C-N stretch |

| 700-800 | Strong | C-H out-of-plane bend (thiophene ring) |

| 810-840 | Strong | C-H out-of-plane bend (p-disubstituted aniline) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is expected to show absorptions characteristic of its aromatic systems. The predicted absorption maxima (λmax) in a non-polar solvent like ethanol are presented in Table 4. Aromatic compounds generally exhibit a high-intensity absorption near 205 nm and a less intense absorption between 255 to 275 nm.[1] The presence of the methoxy group, an electron-donating group, on the aniline ring is expected to cause a bathochromic (red) shift of the secondary absorption band.[2]

Table 4. Predicted UV-Vis Spectroscopic Data for this compound

| λmax (nm) | Molar Absorptivity (ε) | Assignment |

| ~230 | High | π → π* transition (Thiophene ring) |

| ~250-260 | Moderate | π → π* transition (Aniline ring) |

| ~290-310 | Low-Moderate | n → π* transition and π → π* transition (Aniline ring with auxochrome) |

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The predicted major fragmentation patterns are detailed in Table 5. For secondary amines like this, alpha-cleavage is a dominant fragmentation pathway.[3]

Table 5. Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Fragmentation Pathway |

| 219 | [M]⁺ | Molecular Ion |

| 122 | [C₇H₈NO]⁺ | Cleavage of the CH₂-N bond |

| 97 | [C₄H₄S-CH₂]⁺ | Cleavage of the N-CH₂ bond |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis: Reductive Amination

This protocol is a detailed adaptation of a general procedure for reductive amination.[4]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-methoxyaniline (1.0 mmol) and thiophene-2-carbaldehyde (1.0 mmol) in a suitable solvent such as methanol (10 mL).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 mmol) portion-wise over 15 minutes.

-

Reaction Progression: Allow the reaction to warm to room temperature and continue stirring for an additional 4-6 hours, or until TLC analysis indicates the complete consumption of the imine.

-

Workup: Quench the reaction by the slow addition of distilled water (10 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.[5]

-

Instrument Parameters (¹H NMR):

-

Spectrometer Frequency: 400 MHz or higher

-

Pulse Sequence: Standard single-pulse sequence

-

Number of Scans: 16-64

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: -2 to 12 ppm

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer Frequency: 100 MHz or higher

-

Pulse Sequence: Proton-decoupled pulse sequence

-

Number of Scans: 1024 or more, depending on sample concentration

-

Relaxation Delay: 2-5 seconds

-

Spectral Width: 0 to 200 ppm

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function and Fourier transform. Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

FT-IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

The spectral range is typically 4000-400 cm⁻¹.

-

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or hexane) in a quartz cuvette. The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0.

-

Data Acquisition:

-

Record a baseline spectrum using a cuvette filled with the pure solvent.

-

Record the sample spectrum over a range of 200-400 nm.[6]

-

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation (Electrospray Ionization - ESI):

-

Infuse the sample solution directly into the ESI source.

-

Acquire the mass spectrum in positive ion mode.

-

Typical parameters include a capillary voltage of 3-4 kV and a source temperature of 100-150 °C.

-

The mass range should be set to scan from m/z 50 to 500.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Synthesis and characterization workflow for this compound.

Conclusion

This technical guide has presented a detailed summary of the spectroscopic properties of this compound, including both experimentally determined and predicted data. The provided experimental protocols offer a practical basis for its synthesis and analysis. This compilation of information is intended to be a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, facilitating further investigation and application of this compound.

References

An In-depth Technical Guide to the Crystal Structure of Methoxy-Thiophene Aniline Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystallographic and structural characteristics of a representative methoxy-thiophene aniline derivative, 4-Methoxy-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline. Due to the limited availability of public crystallographic data for 4-methoxy-N-(thiophen-2-ylmethyl)aniline, this closely related compound serves as a valuable reference for understanding the structural properties of this class of molecules. This document details the experimental procedures for its synthesis and crystallization, presents its crystallographic data in a structured format, and discusses the potential biological significance of thiophene-containing compounds.

Crystallographic Data

The crystallographic data for 4-Methoxy-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline provides key insights into its solid-state conformation and packing.[1][2] The molecule is nonplanar, with a significant dihedral angle between the benzene and thiophene rings.[1][2]

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C₁₂H₁₀N₂O₃S |

| Formula Weight | 262.28 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.5641 (7) |

| b (Å) | 13.1441 (5) |

| c (Å) | 7.7896 (4) |

| β (°) | 106.012 (4) |

| Volume (ų) | 1236.50 (10) |

| Z | 4 |

| Temperature (K) | 296 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| µ (mm⁻¹) | 0.26 |

| Crystal Size (mm) | 0.69 × 0.51 × 0.28 |

| Reflections Collected | 20097 |

| Independent Reflections | 2841 |

| R(int) | 0.053 |

| R[F² > 2σ(F²)] | 0.047 |

| wR(F²) | 0.125 |

| Goodness-of-fit (S) | 1.15 |

Data sourced from Akbal et al. (2012).[1][2]

Intermolecular Interactions

The crystal packing is stabilized by weak intermolecular C—H⋯O interactions and π–π stacking interactions between the benzene rings.[1][2] The centroid-centroid distance between neighboring benzene rings is 3.7465 (14) Å.[1][2]

Experimental Protocols

The following sections detail the methodologies for the synthesis and crystallographic analysis of 4-Methoxy-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline, which can serve as a representative protocol for similar compounds.

Synthesis

The synthesis of the title compound is achieved through the condensation reaction of 5-nitro-2-thiophene-carboxaldehyde and 4-methoxyaniline.[1][2]

Procedure:

-

A solution of 5-nitro-2-thiophene-carboxaldehyde (0.100 mmol) in 20 ml of absolute ethanol is prepared.

-

A separate solution of 4-methoxyaniline (0.100 mmol) in 20 ml of absolute ethanol is prepared.

-

The two solutions are mixed, and the resulting reaction mixture is stirred for 1 hour under reflux.

-

Yellow, transparent crystals are obtained by slow evaporation of the ethanol solution at room temperature.[1][2]

Crystallographic Analysis Workflow

The determination of the crystal structure involves a series of steps from data collection to structure refinement.

Data Collection and Refinement:

-

Data Collection: A Stoe IPDS 2 diffractometer was used for data collection.[1][3]

-

Absorption Correction: An integration method (X-RED32) was applied for absorption correction.[1]

-

Structure Solution and Refinement: The structure was solved using SHELXS97 and refined using SHELXL97 within the WinGX software suite.[1]

-

Hydrogen Atoms: All hydrogen atoms were placed in idealized positions and refined using a riding model.[1]

Biological Significance of Thiophene Derivatives

Thiophene-containing compounds are a significant class of heterocyclic molecules that exhibit a wide range of biological activities.[4] They are found in naturally occurring metabolites and are key pharmacophores in medicinal chemistry.[4]

Reported Biological Activities:

The diverse biological profile of thiophene derivatives makes them attractive scaffolds for the design and development of novel therapeutic agents. The structural information presented in this guide can aid in the rational design of new this compound analogs with potentially enhanced biological activities.

Logical Relationship of Molecular Moieties

The molecular structure of this compound and its derivatives consists of three key components whose interplay dictates the overall chemical and biological properties.

References

- 1. 4-Methoxy-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. (Z)-3-Methoxy-N-[(5-nitrothiophen-2-yl)methylidene]aniline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Biological Evaluation of Novel 2-(4-acetyl-3-methyl- 5-(arylamino) thiophen-2-yl)-3-arylquinazolin-4(3H)-one Derivatives as Potential Anti-inflammatory and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Technical Guide: Solubility Profile of 4-methoxy-N-(thiophen-2-ylmethyl)aniline

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of the compound 4-methoxy-N-(thiophen-2-ylmethyl)aniline in organic solvents. A comprehensive search of scientific literature and chemical databases reveals a notable absence of publicly available quantitative solubility data for this specific molecule. This document, therefore, serves as a foundational guide, presenting the known physicochemical properties of the target compound and providing a detailed, generalized experimental protocol for determining its solubility. Furthermore, this guide includes workflow diagrams for the synthesis and solubility determination processes to aid in experimental design and execution.

Introduction

This compound is a secondary amine containing both a methoxy-substituted aniline moiety and a thiophene ring. Such structures are of interest in medicinal chemistry and materials science due to their potential biological activity and electronic properties. Understanding the solubility of this compound is a critical first step in its handling, formulation, and application in various research and development settings. Accurate solubility data is essential for designing purification methods, preparing solutions for biological screening, and developing suitable formulations for in vitro and in vivo studies.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 3139-29-5 | Biosynth[1] |

| Molecular Formula | C₁₂H₁₃NOS | Biosynth[1] |

| Molecular Weight | 219.3 g/mol | Biosynth[1] |

| Melting Point | 66 °C | Biosynth[1] |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound in various organic solvents. This method is based on the widely used shake-flask method.

3.1. Materials and Equipment

-

This compound (solid)

-

A selection of organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, dimethyl sulfoxide)

-

Analytical balance

-

Scintillation vials or small glass test tubes with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 2 mL) of a different organic solvent. The amount of solid should be sufficient to ensure that some remains undissolved at equilibrium.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the collected supernatant through a syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective organic solvents.

-

Analyze the standard solutions using HPLC or UV-Vis spectrophotometry to generate a calibration curve.

-

Dilute the filtered supernatant (if necessary) to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample using the same analytical method.

-

Determine the concentration of this compound in the sample by comparing its response to the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Visualized Workflows

The following diagrams illustrate the general workflows for the synthesis and solubility determination of this compound.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this guide provides the necessary foundational information for researchers. The presented physicochemical properties offer initial insights, and the detailed experimental protocol enables laboratories to determine the solubility profile of this compound. The inclusion of standardized workflows for synthesis and solubility determination aims to facilitate reproducible and reliable experimental outcomes. It is recommended that researchers undertaking the study of this compound perform solubility testing as a preliminary step to guide further investigation and application.

References

An In-Depth Technical Guide to 4-methoxy-N-(thiophen-2-ylmethyl)aniline: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological significance of 4-methoxy-N-(thiophen-2-ylmethyl)aniline. Due to the limited availability of data for this specific molecule, information from closely related analogs is included to provide a broader context and guide future research.

Chemical Structure and Identification

This compound is a secondary amine featuring a p-methoxyphenyl group and a thiophen-2-ylmethyl substituent attached to the nitrogen atom.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 3139-29-5[1] |

| Molecular Formula | C₁₂H₁₃NOS[1] |

| Molecular Weight | 219.3 g/mol [1] |

| Canonical SMILES | COC1=CC=C(C=C1)NCC2=CC=CS2 |

Physicochemical and Spectroscopic Properties

Detailed experimental data for the physicochemical properties of this compound are not widely available. The following table includes known data for the target compound and data from structurally similar molecules to provide estimated properties.

| Property | Value | Source/Analog |

| Melting Point (°C) | 66[1] | Experimental |

| Boiling Point (°C) | Not available | - |

| Solubility | Sparingly soluble in water; soluble in organic solvents[2][3][4] | General for aromatic amines |

| pKa | Not available | - |

Spectroscopic Data:

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

| Spectroscopy | Data |

| ¹H NMR (500 MHz, CDCl₃) | δ 7.24 (d, J = 5.0 Hz, 1H), 7.03 (d, J = 3.2 Hz, 1H), 7.00 (dd, J = 4.8, 3.7 Hz, 1H), 6.83 (d, J = 8.8 Hz, 2H), 6.68 (d, J = 8.8 Hz, 2H), 4.50 (s, 2H), 3.78 (s, 3H)[3] |

| ¹³C NMR (126 MHz, CDCl₃) | δ 152.6, 143.3, 141.8, 126.8, 124.9, 124.5, 114.9, 114.6, 55.8, 44.5[3] |

| Infrared (IR) Spectroscopy | Expected peaks: N-H stretch (~3300-3000 cm⁻¹), C-H aromatic stretch (>3000 cm⁻¹), C-H aliphatic stretch (<3000 cm⁻¹), C=C aromatic stretch (~1600-1450 cm⁻¹), C-N stretch (~1335-1250 cm⁻¹), C-O stretch (~1250-1000 cm⁻¹). |

| Mass Spectrometry (MS) | Expected [M]+ at m/z 219.07. Fragmentation may involve cleavage of the benzylic C-N bond. |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through reductive amination of 4-methoxyaniline and thiophene-2-carboxaldehyde. This two-step, one-pot procedure involves the formation of a Schiff base intermediate, which is then reduced to the target secondary amine.

Experimental Protocol: Reductive Amination

This protocol is a generalized procedure based on established methods for the synthesis of related secondary amines.[5]

Materials:

-

4-methoxyaniline

-

Thiophene-2-carboxaldehyde

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Dichloromethane (DCM)

-

Water (H₂O)

-

Magnesium sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexane

Procedure:

-

Schiff Base Formation: In a round-bottom flask, dissolve 1.0 equivalent of 4-methoxyaniline and 1.0-1.2 equivalents of thiophene-2-carboxaldehyde in methanol.

-

The reaction mixture is stirred at room temperature or gently heated (e.g., reflux) for 1-8 hours to facilitate the formation of the imine (Schiff base). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: After cooling the reaction mixture to room temperature (if heated), slowly add 1.5-2.0 equivalents of sodium borohydride in portions.

-

Stir the reaction mixture for an additional 1-4 hours at room temperature.

-

Work-up: Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Experimental Workflow Diagram:

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is not available in the reviewed literature, the structural motifs present in the molecule suggest potential areas for pharmacological investigation.

-

Thiophene Moiety: Thiophene-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[6][7]

-

N-Benzyl Aniline Scaffold: The N-benzyl aniline scaffold is present in various biologically active molecules. For instance, derivatives of N-benzyl phenethylamines are known to act as potent agonists for serotonin receptors (5-HT2A/2C). Additionally, a phenylamine derivative, N-benzyl-N-methyldecan-1-amine, isolated from garlic, has been shown to induce G2/M phase arrest and apoptosis in human leukemia cells.[8]

Given these precedents, this compound could be a candidate for screening in assays related to:

-

Anticancer activity, potentially through the induction of apoptosis.

-

Antimicrobial and antifungal activity.

-

Anti-inflammatory activity.

-

Modulation of central nervous system receptors, such as serotonin receptors.

Logical Relationship for Investigating Biological Activity:

References

- 1. [PDF] Substituent effects on the physical properties and pKa of aniline | Semantic Scholar [semanticscholar.org]

- 2. Amines: Chemical and Physical Properties [unacademy.com]

- 3. Amine - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. mdpi.com [mdpi.com]

- 6. rsc.org [rsc.org]

- 7. Synthesis and biological evaluation of N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a new class of tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-benzyl-N-methyldecan-1-amine, a phenylamine derivative isolated from garlic cloves, induces G2/M phase arrest and apoptosis in U937 human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Diverse Biological Activities of Thiophene-Containing Aniline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Thiophene-containing aniline derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities that have positioned them as promising candidates for drug discovery and development. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these compounds, with a focus on their anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties. The information is compiled from recent scientific literature to serve as a comprehensive resource for researchers in the field.

Anticancer Activity

Thiophene-containing aniline derivatives have emerged as a significant class of compounds with potent anticancer activity.[1][2] These molecules have been reported to interfere with various cancer-specific protein targets and signaling pathways.[1] The nature and position of substituents on both the thiophene and aniline rings play a crucial role in determining their cytotoxic efficacy.[2]

A series of novel thiophene derivatives were synthesized and evaluated for their antitumor activity against a panel of human cancer cell lines, including gastric, colon, liver, nasopharyngeal, and breast cancer cells.[3] Some of these compounds exhibited significant cytotoxic effects.[3] Another study identified a unique thienopyrazole derivative that induced programmed cell death selectively in various cancer cell lines.

The anticancer mechanisms of thiophene derivatives are diverse and include the inhibition of topoisomerase and tyrosine kinases, interaction with tubulin, and induction of apoptosis through the generation of reactive oxygen species.[2] For instance, one study identified a thiophene derivative that exhibited potent anticancer activity by inhibiting tumor cell growth, and its efficacy was enhanced by encapsulation in human serum albumin nanoparticles.[4]

Quantitative Data on Anticancer Activity

| Compound/Derivative | Cancer Cell Line | Activity Metric | Value | Reference |

| Thiophene Derivative 5 (TP 5) | HepG2, SMMC-7721 | IC50 | Not specified, but showed higher activity than other tested derivatives and paclitaxel at 30.0 μg/mL | [4] |

| Thienopyrazole derivative (Tpz-1) | Human blood, breast, colon, and cervical cancer cell lines | - | Potent and selective programmed cell death |

Antimicrobial Activity

Thiophene-aniline derivatives have demonstrated significant potential as antimicrobial agents, with activity against both bacteria and fungi.[5][6][7] The incorporation of different substituents on the core structure allows for the modulation of their antimicrobial spectrum and potency.

In one study, novel iminothiophene derivatives were synthesized by condensing a 2-acetylthiophene derivative with aniline and p-chloroaniline.[6][7] The resulting compounds were evaluated for their in vitro antibacterial and antifungal activities. Notably, one of the thiophene derivatives was found to be more potent than the standard drug gentamicin against Pseudomonas aeruginosa.[5][6][7] Another study synthesized a series of thiophene-based heterocycles and evaluated their antibacterial and antifungal activities.[8]

The mechanism of antimicrobial action for some thiophene derivatives involves the permeabilization of the bacterial membrane and a reduction in the adherence of bacteria to host cells.[9] Molecular docking studies have suggested that these compounds may bind to bacterial outer membrane proteins.[9]

Quantitative Data on Antimicrobial Activity

| Compound/Derivative | Microorganism | Activity Metric | Value | Reference |

| Iminothiophene derivative 7 | Pseudomonas aeruginosa | Inhibition Zone | More potent than gentamicin | [5][6][7] |

| Thiophene derivatives 4, 5, 8 | Colistin-resistant Acinetobacter baumannii | MIC50 | 16-32 mg/L | [9] |

| Thiophene derivatives 4, 5, 8 | Colistin-resistant Escherichia coli | MIC50 | 8-32 mg/L | [9] |

| 3-Amino thiophene-2-carboxamide 7b | Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa | Activity Index vs. Ampicillin | 83.3%, 82.6%, 86.9% | [10] |

Anti-inflammatory Activity

Thiophene derivatives, including those with aniline moieties, are recognized for their anti-inflammatory properties.[11][12] Some commercially available anti-inflammatory drugs, such as Tinoridine and Tiaprofenic acid, contain a thiophene ring.[12] The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[11][12]

The presence of carboxylic acid, ester, amine, and amide groups, as well as methyl and methoxy substituents, has been shown to be important for the anti-inflammatory activity of thiophene derivatives.[11] In vivo studies using the carrageenan-induced rat paw edema model have been employed to evaluate the anti-inflammatory potential of newly synthesized thiophene compounds.[13]

The mechanism of action for their anti-inflammatory effects can also involve the reduction of pro-inflammatory gene expression for cytokines like IL-1β, IL-6, TNF-α, and iNOS.[12]

Quantitative Data on Anti-inflammatory Activity

| Compound/Derivative | Assay | Activity Metric | Value | Reference |

| Thiophene derivative 1c | Carrageenan-induced rat paw edema | % Inhibition | Maximum inhibitory activity (value not specified) | [13] |

| Hybrid 2BT+rhodamine | COX-2/5-LOX (in silico) | Binding Energy | -98.37 kcal/mol (COX-2), -91.07 kcal/mol (5-LOX) | [12] |

Enzyme Inhibitory Activity

Thiophene-containing aniline derivatives have been investigated as inhibitors of various enzymes implicated in disease pathogenesis. This includes their activity against cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in the management of Alzheimer's disease.[14][15]

A study on phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives revealed their in vitro inhibitory activities against AChE, BChE, and glutathione S-transferase (GST).[14] Molecular docking studies have provided insights into the binding interactions of these compounds within the active sites of their target enzymes.[14] Another series of thiophene derivatives were synthesized and found to be potent acetylcholinesterase inhibitors, with some compounds showing greater inhibition than the reference drug donepezil.[15]

Furthermore, quantitative structure-activity relationship (QSAR) studies have been conducted to understand the structural requirements for the inhibitory activity of thiophene derivatives against enzymes like c-Jun NH2-terminal kinase 1 (JNK1).[16][17]

Quantitative Data on Enzyme Inhibitory Activity

| Compound/Derivative | Enzyme | Activity Metric | Value | Reference |

| N,1-diphenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide (10) | Acetylcholinesterase (AChE) | Ki | 19.88 ± 3.06 µM | [14] |

| --INVALID-LINK--methanone (8) | Butyrylcholinesterase (BChE) | Ki | 13.72 ± 1.12 µM | [14] |

| (morpholin-4-yl)[1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-yl]methanone (7) | Glutathione S-transferase (GST) | Ki | 16.44 ± 1.58 µM | [14] |

| 2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (IIId) | Acetylcholinesterase (AChE) | % Inhibition | 60% | [15] |

Experimental Protocols

General Synthesis of Iminothiophene Derivatives[6][7]

A tetrasubstituted 2-acetylthiophene derivative is condensed with various nitrogen nucleophiles, such as aniline or p-chloroaniline, to afford the corresponding iminothiophene derivatives. The reaction is typically carried out under reflux in a suitable solvent. The synthesized products are then purified and characterized by elemental analysis, IR, MS, and NMR spectroscopy.

In Vitro Antimicrobial Activity Assay (Agar Well Diffusion Method)[5][7]

-

Bacterial or fungal cultures are grown to a specific turbidity.

-

The microbial suspension is uniformly spread on the surface of an appropriate agar medium in a petri dish.

-

Wells of a defined diameter are punched into the agar.

-

A specific concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to the wells.

-

A standard antibiotic (e.g., gentamicin) and the solvent alone serve as positive and negative controls, respectively.

-

The plates are incubated under appropriate conditions.

-

The diameter of the zone of inhibition around each well is measured to determine the antimicrobial activity.

Carrageenan-Induced Rat Paw Edema Assay[13]

-

Albino Wistar rats are divided into groups.

-

The initial paw volume of each rat is measured.

-

The test compounds are administered orally or intraperitoneally at a specific dose. A standard anti-inflammatory drug (e.g., ibuprofen) is used as a positive control.

-

After a defined period, a solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.

-

The paw volume is measured again at specific time intervals after the carrageenan injection.

-

The percentage of inhibition of edema is calculated for each group compared to the control group.

Acetylcholinesterase Inhibition Assay (Ellman's Method)[15]

-

The assay is typically performed in a 96-well microplate.

-

The reaction mixture contains a buffer solution, acetylthiocholine iodide (substrate), and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

-

The test compound at various concentrations is added to the wells.

-

The reaction is initiated by the addition of the acetylcholinesterase enzyme.

-

The hydrolysis of acetylthiocholine by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored anion.

-

The absorbance of the yellow product is measured spectrophotometrically at a specific wavelength over time.

-

The percentage of enzyme inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor. A known AChE inhibitor like donepezil is used as a reference.

Visualizations

Logical Workflow for Synthesis and Evaluation

Caption: General workflow for the synthesis and biological evaluation of thiophene-aniline derivatives.

Signaling Pathway Inhibition by Anticancer Thiophene Derivatives

Caption: Potential mechanisms of anticancer action for thiophene-aniline derivatives.

References

- 1. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 10. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jpsbr.org [jpsbr.org]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. brieflands.com [brieflands.com]

- 17. repository.brieflands.com [repository.brieflands.com]

The Pharmacological Profile of 4-methoxy-N-(thiophen-2-ylmethyl)aniline: A Scoping Review and Technical Guideline

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature available as of November 2025 does not contain specific studies on the pharmacological profile, mechanism of action, or therapeutic targets of 4-methoxy-N-(thiophen-2-ylmethyl)aniline . This document, therefore, serves as a scoping review of closely related analogs and provides a technical framework for the potential investigation of the title compound. The experimental protocols and data presented are derived from studies on structurally similar molecules and should be adapted and validated for this compound.

Introduction: The Therapeutic Potential of Thiophene and Aniline Derivatives

Derivatives of thiophene and aniline are scaffolds of significant interest in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities. While direct experimental data on this compound is not publicly available, the analysis of its structural motifs—a methoxy-substituted aniline ring linked to a thiophene-2-ylmethyl group—suggests potential for biological activity.

Schiff bases, which are structurally related to the title compound, are known precursors in the synthesis of various drugs, including antibiotics and agents with antiallergic, anti-inflammatory, and antitumor properties.[1][2] This suggests that N-substituted anilines with heterocyclic moieties, such as this compound, represent a promising area for drug discovery.

Physicochemical Properties and Synthesis of a Related Analog

While no specific data exists for this compound, a closely related Schiff base, 4-Methoxy-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline , has been synthesized and characterized. Understanding its synthesis provides a potential starting point for the production of the title compound, likely through the reduction of a similar Schiff base intermediate.

Synthesis of 4-Methoxy-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline

The synthesis of this analog involves the condensation reaction between 5-nitro-2-thiophene-carboxaldehyde and 4-methoxyaniline.[1][2]

Experimental Protocol:

-

A solution of 5-nitro-2-thiophene-carboxaldehyde (0.016 g, 0.100 mmol) in 20 ml of absolute ethanol is prepared.

-

A separate solution of 4-methoxyaniline (0.012 g, 0.100 mmol) in 20 ml of absolute ethanol is prepared.

-

The two solutions are mixed, and the resulting reaction mixture is stirred for 1 hour under reflux.

-

Yellow, transparent crystals are obtained by slow evaporation from the ethanol solution at room temperature.

Physicochemical Data of 4-Methoxy-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline

The following table summarizes the crystallographic data for this related Schiff base.

| Property | Value |

| Molecular Formula | C₁₂H₁₀N₂O₃S |

| Molecular Weight | 262.28 g/mol |

| Crystal System | Monoclinic |

| Melting Point | 414–417 K |

| Yield | 68% |

| Interplanar Angle | 33.44 (7)° between benzene & thiophene rings |

| C=N Double Bond Length | 1.268 (3) Å |

Data sourced from Akbal et al. (2012).[1][2]

Postulated Pharmacological Profile and Investigational Workflow

Based on the general activities of related aniline and thiophene derivatives, a hypothetical pharmacological investigation of this compound would likely focus on anticancer, antimicrobial, and anti-inflammatory activities. Below is a proposed experimental workflow to elucidate its pharmacological profile.

dot

Caption: Proposed experimental workflow for pharmacological evaluation.

Hypothetical Signaling Pathway Involvement

Should this compound demonstrate anticancer activity, a common mechanism for related compounds involves the modulation of key signaling pathways that control cell proliferation, apoptosis, and angiogenesis. A plausible hypothetical target pathway is the MAPK/ERK pathway, which is frequently dysregulated in cancer.

dot

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Conclusion and Future Directions

This compound represents an unexplored molecule with potential pharmacological relevance, stemming from its core structural components. The lack of existing data underscores a clear opportunity for novel research. Future investigations should prioritize the synthesis and characterization of this compound, followed by a systematic screening for biological activity as outlined in the proposed workflow. Mechanistic studies to identify its molecular targets and signaling pathway interactions will be crucial for any subsequent drug development efforts. The information provided on related compounds serves as a foundational guide for these future research endeavors.

References

N-Arylmethyl-Anilines: A Comprehensive Technical Review for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

N-arylmethyl-anilines represent a versatile class of compounds with significant potential in drug discovery and development. Their structural motif serves as a key pharmacophore in a variety of biologically active molecules, demonstrating a broad range of therapeutic applications. This technical guide provides a comprehensive review of the synthesis, biological activities, and experimental protocols related to N-arylmethyl-anilines, with a focus on their applications in oncology and cardiovascular disease.

Synthesis of N-Arylmethyl-Anilines

The synthesis of N-arylmethyl-anilines can be achieved through various methodologies, including a noteworthy "green" one-step multicomponent reaction. This approach offers high efficiency and structural diversity, making it particularly amenable to combinatorial chemistry and library synthesis for drug screening.

A novel, regioselective, one-step multicomponent reaction has been developed for the preparation of 2-N-substituted arylmethyl anilines and 4-N,N-disubstituted arylmethyl anilines.[1][2] This method employs an aldehyde without an enolizable carbonyl function, cyclohex-2-enone (or its derivatives), and a primary or secondary amine.[1][2] The reaction proceeds through imine and iminium intermediates and is considered a "green" process due to its efficiency and reduced environmental impact.[1][2]

Experimental Protocol: Green Multicomponent Synthesis of N-Arylmethyl-Anilines[1][2]

-

Reactant Preparation: In a suitable reaction vessel, combine the non-enolizable aldehyde (1.0 equivalent), the primary or secondary amine (1.2 equivalents), a catalytic amount of 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.5 equivalents), and benzoic acid (0.55 equivalents) in a solvent such as toluene-d8.

-

Reaction Initiation: Heat the mixture to facilitate the formation of the corresponding imine.

-

Addition of Cyclohexenone: After the initial imine formation, add cyclohex-2-enone (1.0 equivalent) to the reaction mixture.

-

Reaction Progression: Continue heating the reaction mixture and monitor its progress by techniques such as 1H NMR spectroscopy to observe the formation of the N-arylmethyl-aniline product.

-

Work-up and Purification: Upon completion, the reaction mixture is typically subjected to standard work-up procedures, including extraction and washing. The final product is then purified using techniques like column chromatography.

Another important synthetic route involves the reaction of an appropriate aniline derivative with isatin or a substituted isatin to form an imine. This intermediate is then activated with a base, such as sodium hydride, and subsequently reacted with a substituted benzyl halide to yield the desired N-arylmethyl substituted indole derivative.[3]

Biological Activities and Therapeutic Potential

N-arylmethyl-anilines have demonstrated a wide array of biological activities, with significant findings in the areas of cancer and cardiovascular disease.

Anticancer Activity: VEGFR-2 Inhibition

A series of novel N-arylmethyl-aniline/chalcone hybrids have been synthesized and identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[4] VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation, which is crucial for tumor growth and metastasis.[4] By inhibiting VEGFR-2, these compounds can effectively suppress tumor-induced angiogenesis, leading to anticancer effects.

Several of these hybrid compounds have shown significant growth inhibition against a panel of 60 human cancer cell lines.[4] The mechanism of action is believed to involve the suppression of the VEGF/VEGFR-2 signaling pathway.[4]

| Compound | Mean Growth Inhibition (%) | GI50 (µM) |

| 5a | 61.8 - 123.2 | - |

| 5b | - | 4.48 - 9.96 |

| 5d | - | 4.48 - 9.96 |

| 5e | 14.66 - 99.08 | 4.48 - 9.96 |

| 5h | 11.47 - 99.09 | 4.48 - 9.96 |

| 5j | 61.8 - 123.2 | - |

*GI50 values represent the concentration required to inhibit cell growth by 50%.

Antiplatelet Activity

N-arylmethyl substituted indole derivatives have been synthesized and evaluated as antiplatelet aggregation agents.[3] These compounds have shown potent inhibitory effects on platelet aggregation induced by arachidonic acid (AA).[3] The most potent compounds exhibited IC50 values in the low micromolar range.[3] This activity suggests their potential for the treatment of thrombotic diseases.

| Compound | IC50 (µM) against AA-induced aggregation |

| 4a | < 38.5 |

| 4c | < 38.5 |

| 4d | < 38.5 |

| 4f | < 38.5 |

| 4g | < 38.5 |

| 4h | < 38.5 |

| 4i | < 38.5 |

| 4k | < 38.5 |

*IC50 values represent the concentration required to inhibit platelet aggregation by 50%.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the research process, the following diagrams are provided.

References

- 1. Synthesis of N-arylmethyl Substituted Indole Derivatives as New Antiplatelet Aggregation Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of N-arylmethyl Substituted Indole Derivatives as New Antiplatelet Aggregation Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for 4-methoxy-N-(thiophen-2-ylmethyl)aniline in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-methoxy-N-(thiophen-2-ylmethyl)aniline is a secondary amine containing both an electron-rich anisole ring and a heteroaromatic thiophene moiety. This combination of functional groups makes it a valuable building block in organic synthesis, particularly for the construction of more complex molecules with potential applications in medicinal chemistry and materials science. Its secondary amine functionality allows for a variety of subsequent chemical transformations, including N-alkylation, N-arylation, acylation, and sulfonylation, enabling the synthesis of diverse molecular scaffolds.

These notes provide detailed protocols for the synthesis of this compound and illustrate its potential application as a synthetic intermediate.

Synthesis of this compound

The synthesis of the title compound is typically achieved through a two-step reductive amination procedure. This involves the initial formation of a Schiff base (imine) from 4-methoxyaniline and thiophene-2-carboxaldehyde, followed by the reduction of the C=N double bond.

Part 1: Synthesis of the Schiff Base Intermediate

The formation of the imine intermediate, N-(thiophen-2-ylmethylene)-4-methoxyaniline, is an acid-catalyzed condensation reaction.

Experimental Protocol: Synthesis of N-(thiophen-2-ylmethylene)-4-methoxyaniline

-

Reaction Setup: To a solution of 4-methoxyaniline (1.23 g, 10 mmol) in methanol (50 mL) in a round-bottom flask, add thiophene-2-carboxaldehyde (1.12 g, 10 mmol).

-

Catalysis: Add a catalytic amount of glacial acetic acid (0.1 mL).

-

Reaction Conditions: Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the solvent is removed under reduced pressure. The resulting solid is recrystallized from ethanol to yield the pure Schiff base.

Part 2: Reduction of the Schiff Base to this compound

The reduction of the Schiff base intermediate to the target secondary amine can be effectively carried out using a mild reducing agent such as sodium borohydride.[1]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: Dissolve the Schiff base (2.19 g, 10 mmol) in methanol (50 mL) in a round-bottom flask and cool the solution in an ice bath.

-

Reduction: Add sodium borohydride (0.42 g, 11 mmol) portion-wise to the stirred solution.

-

Reaction Conditions: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction by TLC.

-

Work-up and Isolation: Quench the reaction by the slow addition of water (20 mL). Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Summary of Synthetic Data

| Step | Reactants | Reagents/Catalyst | Solvent | Time (h) | Yield (%) |

| 1 | 4-methoxyaniline, thiophene-2-carboxaldehyde | Glacial Acetic Acid | Methanol | 4-6 | >90 |

| 2 | N-(thiophen-2-ylmethylene)-4-methoxyaniline | Sodium Borohydride | Methanol | 2-3 | 85-95 |

Application in the Synthesis of Bioactive Molecules (Hypothetical)

Secondary amines like this compound are key intermediates in the synthesis of a wide range of biologically active compounds. For instance, it can be used as a precursor for the synthesis of novel kinase inhibitors, where the secondary amine can be functionalized to interact with the hinge region of the kinase.

The following is a hypothetical protocol for the N-arylation of this compound with a substituted pyrimidine chloride, a common scaffold in kinase inhibitors.

Experimental Protocol: Synthesis of a Hypothetical Kinase Inhibitor Precursor

-

Reaction Setup: In a Schlenk tube, combine this compound (2.21 g, 10 mmol), 2-chloro-4-aminopyrimidine (1.30 g, 10 mmol), palladium(II) acetate (0.045 g, 0.2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 0.116 g, 0.2 mol%).

-

Reaction Conditions: Add a base such as cesium carbonate (4.89 g, 15 mmol) and a solvent like dioxane (40 mL). Degas the mixture and then heat it to 100 °C under an inert atmosphere (e.g., nitrogen or argon) for 12-18 hours.

-

Work-up and Isolation: After cooling to room temperature, filter the reaction mixture through a pad of celite. Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography on silica gel to yield the desired N-aryl product.

Visualizations

Caption: Two-step synthesis of this compound.

Caption: Hypothetical application in the synthesis of a kinase inhibitor precursor.

References

Application Notes and Protocols for 4-methoxy-N-(thiophen-2-ylmethyl)aniline in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-methoxy-N-(thiophen-2-ylmethyl)aniline is a secondary amine containing a methoxy-substituted aniline ring and a thiophene-2-ylmethyl group. While specific research on this exact molecule is limited, its structural motifs are present in numerous compounds with significant medicinal chemistry applications. The thiophene ring is a well-established pharmacophore found in various approved drugs, contributing to a wide range of biological activities, including antimicrobial and anticancer effects. The substituted aniline moiety is also a common feature in pharmacologically active compounds.

These application notes provide a comprehensive overview of the potential applications of this compound based on the activities of structurally related compounds. Detailed protocols for its synthesis and for evaluating its potential biological activities are also presented.

Potential Medicinal Chemistry Applications

Based on the biological activities of analogous compounds, this compound is a promising candidate for investigation in the following areas:

-

Antimicrobial Activity: Thiophene derivatives are known to exhibit broad-spectrum antimicrobial properties. The proposed mechanism for some thiophene-containing compounds involves the stabilization of DNA-cleavage complexes by selectively binding to bacterial enzymes.

-

Antitumor Activity: Various aniline and thiophene derivatives have demonstrated cytotoxic effects against different cancer cell lines. The planar structure of the thiophene ring may facilitate binding to biological targets such as kinases or DNA.

Data Presentation

Table 1: Antimicrobial Activity of Representative Thiophene Derivatives

| Compound/Derivative | Organism | MIC (µg/mL) | Reference |

| Thiophene Derivative 4 | Acinetobacter baumannii (Col-R) | 16-32 (MIC₅₀) | |

| Thiophene Derivative 8 | Escherichia coli (Col-R) | 8-32 (MIC₅₀) | |

| Thiophene Derivative 7 | Pseudomonas aeruginosa | More potent than gentamicin | [1] |

| Carbazole Derivatives | S. aureus and E. coli | 1.1 - 6.4 | [2] |

Note: "Col-R" denotes colistin-resistant strains. MIC₅₀ represents the minimum inhibitory concentration for 50% of the isolates.

Table 2: Antitumor Activity of Representative Thiophene and Aniline Derivatives

| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |

| Thiophene Derivative 5 | HepG2, SMMC-7721 | Not specified, but identified as a potential anticancer agent | [3] |

| Indolyl-Pyrimidine Derivative 4g | MCF-7, HepG2, HCT-116 | 5.1, 5.02, 6.6 | [4] |

| 2-Anilino Triazolopyrimidine 3d | HeLa, A549, HT-29 | 0.038, 0.043, 0.030 | [5] |

| Thiophenyl Zinc(II)Phthalocyanines | MCF-7, HEPG2, A549 | Varies by derivative | [6] |

Note: IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

Synthesis of this compound via Reductive Amination

This protocol describes a general method for the synthesis of N-substituted anilines which can be adapted for the target molecule.

Materials:

-

4-methoxyaniline

-

Thiophene-2-carboxaldehyde

-

Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Methanol (MeOH) or Dichloroethane (DCE)

-

Glacial acetic acid (optional, as a catalyst)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

-

Imine Formation:

-

In a round-bottom flask, dissolve 4-methoxyaniline (1 equivalent) in a suitable solvent like methanol or dichloroethane.

-

Add thiophene-2-carboxaldehyde (1 to 1.2 equivalents).

-

If necessary, a catalytic amount of glacial acetic acid can be added to facilitate imine formation.

-

Stir the reaction mixture at room temperature or under reflux for a period of 2 to 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

-

Reduction to the Amine:

-

Once imine formation is complete, cool the reaction mixture to room temperature (if heated).

-

Slowly add the reducing agent, such as sodium borohydride (2 equivalents) or sodium triacetoxyborohydride (1.4 equivalents).

-

Continue stirring at room temperature overnight or until the reaction is complete as indicated by TLC.

-

-

Work-up and Purification:

-

Quench the reaction by carefully adding water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

-

DOT Script for Synthesis Workflow:

Caption: General workflow for the synthesis of this compound.

Protocol for Minimum Inhibitory Concentration (MIC) Assay

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][8]

Materials:

-

This compound stock solution

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Müller-Hinton Broth (MHB) or other suitable growth medium

-

Sterile 96-well microtiter plates

-

Spectrophotometer (for measuring optical density)

-

Incubator

Procedure:

-

Preparation of Inoculum:

-

Culture the bacterial strain overnight in the appropriate broth medium.

-

Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).

-

-

Serial Dilution of the Compound:

-

In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in the growth medium to obtain a range of concentrations.

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well containing the diluted compound.

-

Include positive (inoculum without compound) and negative (medium only) controls.

-

Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C) for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

DOT Script for MIC Assay Workflow:

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol for MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3]

Materials:

-

This compound stock solution

-

Cancer cell lines (e.g., MCF-7, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Sterile 96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

-

Include a vehicle control (medium with the same concentration of the compound's solvent).

-

-

Incubation:

-

Incubate the plate for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Absorbance Reading:

-

Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

-

DOT Script for MTT Assay Workflow:

Caption: Workflow for the MTT cytotoxicity assay.

Potential Signaling Pathways